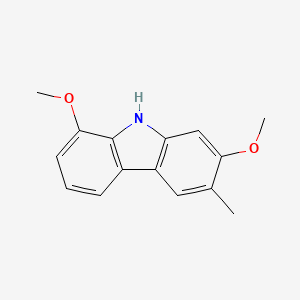

1,7-Dimethoxy-6-methyl-9H-carbazole

Description

1,7-Dimethoxy-6-methyl-9H-carbazole, also known as Clausine P (CAS: 82463-77-2), is a naturally occurring carbazole alkaloid isolated from Clausena excavata . Its molecular formula is C₁₅H₁₅NO₂ (MW: 241.289 g/mol), featuring methoxy groups at positions 1 and 7, a methyl group at position 6, and a planar aromatic carbazole core. The compound exhibits distinct UV absorption maxima at 298 nm and 317 nm in methanol, characteristic of its conjugated π-system . Clausine P is reported as a yellow oil, differing from many synthetic carbazole derivatives that are often crystalline solids.

Properties

CAS No. |

82463-77-2 |

|---|---|

Molecular Formula |

C15H15NO2 |

Molecular Weight |

241.28 g/mol |

IUPAC Name |

1,7-dimethoxy-6-methyl-9H-carbazole |

InChI |

InChI=1S/C15H15NO2/c1-9-7-11-10-5-4-6-13(17-2)15(10)16-12(11)8-14(9)18-3/h4-8,16H,1-3H3 |

InChI Key |

BOWHMVWINBRMRI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1OC)NC3=C2C=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-Dimethoxy-6-methyl-9H-carbazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole cyclization of suitable precursors in the presence of glacial acetic acid and concentrated hydrochloric acid can yield carbazole derivatives . Another method involves the use of palladium-catalyzed reactions, which enable the formation of carbazole structures through intermolecular amination and intramolecular direct arylation .

Industrial Production Methods

Industrial production of carbazole derivatives often involves scalable and efficient synthetic routes. For example, the use of magnetically recoverable palladium nanocatalysts supported on green biochar has been shown to enable efficient palladium-catalyzed tandem reactions for the one-pot synthesis of carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation . This method offers a significant reduction in reaction times and excellent compatibility with different functional groups.

Chemical Reactions Analysis

Types of Reactions

1,7-Dimethoxy-6-methyl-9H-carbazole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbazole-3,6-dione, while reduction can produce 1,7-dimethoxy-6-methyl-9H-carbazole-3-ol. Substitution reactions can introduce various functional groups, leading to derivatives with different properties and applications .

Scientific Research Applications

1,7-Dimethoxy-6-methyl-9H-carbazole has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism of action of 1,7-Dimethoxy-6-methyl-9H-carbazole involves its interaction with specific molecular targets and pathways. For example, carbazole derivatives have been shown to inhibit enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism . Additionally, these compounds can modulate oxidative stress pathways, reducing cellular damage and inflammation . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Comparison with Similar Carbazole Derivatives

Structural Features and Substituent Effects

Carbazole derivatives vary significantly in substituent type, position, and electronic properties. Below is a comparative analysis:

Key Observations:

- Substituent Position : Methoxy groups in Clausine P (positions 1 and 7) create a symmetric electron-donating profile, whereas nitro groups in 7a/b (position 3) introduce electron-withdrawing effects, altering reactivity and optical properties .

- Aryl vs. Alkyl Substituents : Compounds like 7a and 7b incorporate aryl groups (phenyl or fluorophenyl) at position 6, enhancing steric bulk and π-stacking capabilities compared to Clausine P’s methyl group .

Yield and Efficiency:

Spectroscopic and Physical Properties

- UV-Vis Spectroscopy : Clausine P shows λmax at 298 nm and 317 nm, while nitro-substituted 7a/b exhibit bathochromic shifts due to electron-withdrawing effects .

- NMR Trends :

- Mass Spectrometry : Clausine P’s molecular ion (m/z 241) contrasts with 7b’s [M+1]⁺ peak at m/z 364, highlighting mass differences due to substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.